![molecular formula C19H18ClNO B12602990 5-Chloro-7-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline CAS No. 648896-95-1](/img/structure/B12602990.png)
5-Chloro-7-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-7-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chloro group at the 5-position, a 2-methylphenyl group at the 7-position, and an isopropoxy group at the 8-position, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline can be achieved through several synthetic routes. One common method involves the Skraup synthesis, which is a classical method for the preparation of quinoline derivatives. This method typically involves the following steps:
Michael Addition: The aniline nitrogen undergoes a Michael (1,4-) addition to propenal.
Electrophilic Aromatic Substitution: The intermediate undergoes electrophilic aromatic substitution.
Dehydration and Oxidation: The final steps involve dehydration and oxidation to yield the quinoline core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Skraup synthesis or other scalable synthetic routes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the quinoline core or the substituents.
Substitution: The chloro group at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups at the 5-position.
Scientific Research Applications
5-Chloro-7-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties, and this compound may have similar potential.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-7-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require further research and experimental validation.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinoline N-oxides: Oxidized derivatives of quinoline with potential biological activity.
2-Methylquinoline: A simpler derivative with a methyl group at the 2-position.
Uniqueness
5-Chloro-7-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
Properties
CAS No. |
648896-95-1 |
|---|---|
Molecular Formula |
C19H18ClNO |
Molecular Weight |
311.8 g/mol |
IUPAC Name |
5-chloro-7-(2-methylphenyl)-8-propan-2-yloxyquinoline |
InChI |
InChI=1S/C19H18ClNO/c1-12(2)22-19-16(14-8-5-4-7-13(14)3)11-17(20)15-9-6-10-21-18(15)19/h4-12H,1-3H3 |
InChI Key |
JPQRFOJRZXLXHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=C3C=CC=NC3=C2OC(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


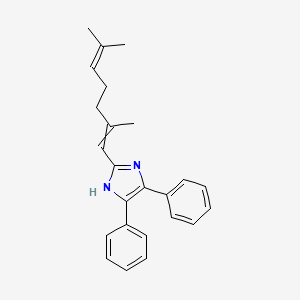
![2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-(4-methoxyphenyl)-1-oxo-, phenylmethyl ester](/img/structure/B12602917.png)
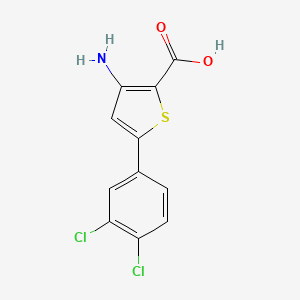
amino}methyl)phenol](/img/structure/B12602940.png)

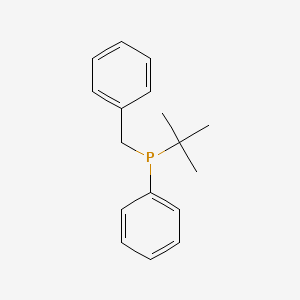
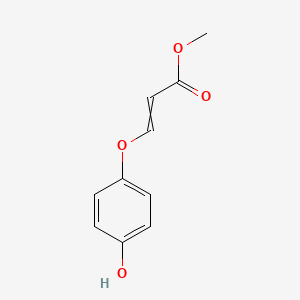
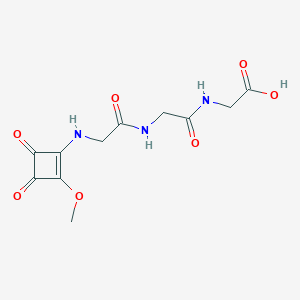
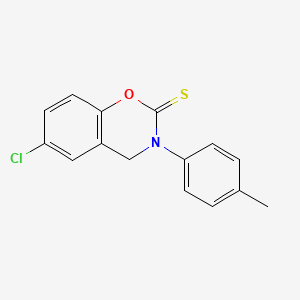
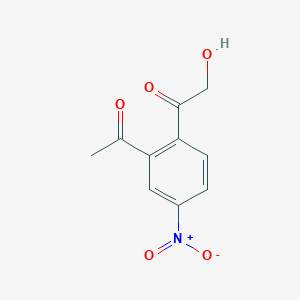
![3-Bromo-2-(2-{[tert-butyl(dimethyl)silyl]oxy}ethoxy)pyridine](/img/structure/B12602998.png)
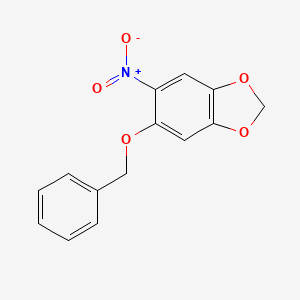
![Methyl 2-[(acetyloxy)methyl]but-2-enoate](/img/structure/B12603001.png)

